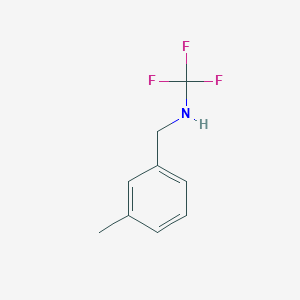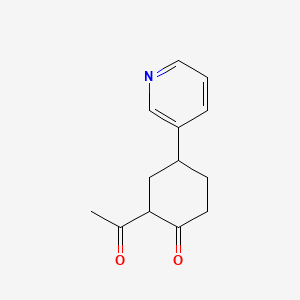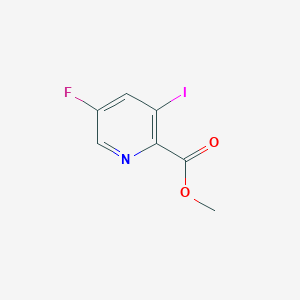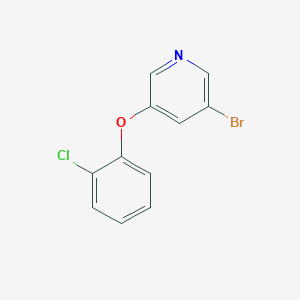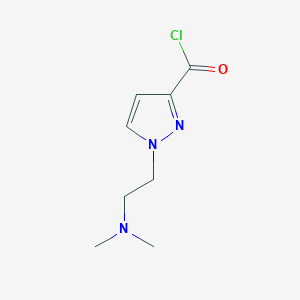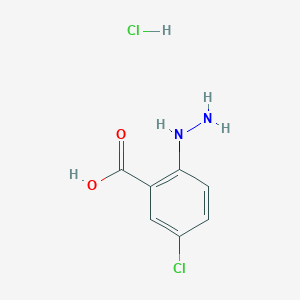
5-Chloro-2-hydrazinobenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2·HCl and a molecular weight of 223.06 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its white to light yellow crystalline powder appearance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinobenzoic acid hydrochloride typically involves the chlorination of 2-hydrazinobenzoic acid. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent . The process can be summarized as follows:
Chlorination: 2-Hydrazinobenzoic acid is treated with chlorine gas in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
5-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted benzoic acids.
科学的研究の応用
5-Chloro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of high-performance materials and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-hydrazinobenzoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include redox reactions and nucleophilic substitutions, which alter the activity of target proteins and enzymes.
類似化合物との比較
Similar Compounds
2-Hydrazinobenzoic acid hydrochloride: Similar in structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzoic acid hydrazide: Contains a hydroxyl group instead of a hydrazine group.
3-Chlorobenzoic acid hydrazide: Similar but with the chlorine atom in a different position.
Uniqueness
5-Chloro-2-hydrazinobenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions compared to its analogs.
特性
分子式 |
C7H8Cl2N2O2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
5-chloro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
InChIキー |
XCRANKQWSKKZLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



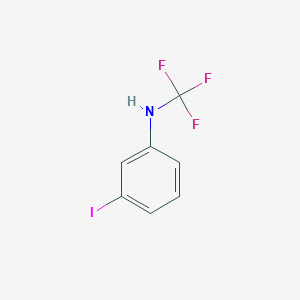

![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
